REACTION_CXSMILES
|
[OH-].[K+].[C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][CH:9]=[CH:8]2)#[N:4].O.Cl.[NH:16]1[CH2:21][CH2:20][C:19](=O)[CH2:18][CH2:17]1>CO>[C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][CH:9]=[C:8]2[C:19]1[CH2:20][CH2:21][NH:16][CH2:17][CH:18]=1)#[N:4] |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
8.15 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
7.86 g
|
Type
|
reactant
|
Smiles
|
O.Cl.N1CCC(CC1)=O
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 48 hours
|
Duration
|
48 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure to about half volume
|
Type
|
ADDITION
|
Details
|
was then treated with 1M HCl until the pH of the solution
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted twice with 100 mL of diethyl ether
|
Type
|
ADDITION
|
Details
|
the remaining aqueous phase was treated with 5N sodium hydroxide until the pH of the solution
|
Type
|
EXTRACTION
|
Details
|
This aqueous phase was extracted 5 times with 10% methanol in dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to a residue
|
Type
|
WASH
|
Details
|
eluting with dichloromethane which
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C2C(=CNC2=CC1)C1=CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.86 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |